molecular formula C8H7NaO4 B1260710 Sodium 4-Hydroxy-3-methoxybenzoate CAS No. 28508-48-7

Sodium 4-Hydroxy-3-methoxybenzoate

Cat. No. B1260710
CAS RN: 28508-48-7
M. Wt: 190.13 g/mol
InChI Key: ZFRVFUWCVYLUIH-UHFFFAOYSA-M
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Description

Sodium 4-Hydroxy-3-methoxybenzoate, also known as 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt, Sodium Vanillate, or Vanillic Acid Sodium Salt , is a chemical compound with the molecular formula C8H7NaO4 and a molecular weight of 190.13 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of Sodium 4-Hydroxy-3-methoxybenzoate or similar compounds often involves multiple steps including alkylation, nitration, reduction, cyclization, chlorination, and amination . For instance, the synthesis of a related compound, gefitinib, starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of Sodium 4-Hydroxy-3-methoxybenzoate consists of 8 carbon atoms, 7 hydrogen atoms, 1 sodium atom, and 4 oxygen atoms . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Sodium 4-Hydroxy-3-methoxybenzoate is a solid at 20 degrees Celsius . .

Safety and Hazards

While specific safety data for Sodium 4-Hydroxy-3-methoxybenzoate is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

sodium;4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVFUWCVYLUIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635497
Record name Sodium 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Hydroxy-3-methoxybenzoate

CAS RN

28508-48-7
Record name Sodium 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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